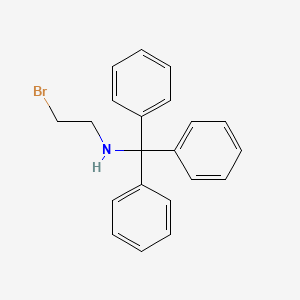

(2-Bromoethyl)tritylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20BrN |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2-bromo-N-tritylethanamine |

InChI |

InChI=1S/C21H20BrN/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2 |

InChI Key |

UUDAQOMDTUEKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoethyl Tritylamine and Its Precursors

Direct Synthesis Routes to (2-Bromoethyl)tritylamine

The primary method for synthesizing this compound involves the direct alkylation of a 2-bromoethanamine derivative with a tritylating agent. This approach leverages the nucleophilicity of the amine to form a stable carbon-nitrogen bond with the bulky trityl group.

The most common route for the synthesis of this compound is the N-alkylation of 2-bromoethylamine (B90993) or its hydrobromide salt with trityl chloride. In this SN1-type reaction, the trityl chloride forms a stable trityl cation, which is then attacked by the primary amine of 2-bromoethylamine. total-synthesis.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. total-synthesis.com Pyridine can serve as both the base and the solvent. total-synthesis.com The bulky nature of the trityl group generally ensures that the reaction stops at mono-alkylation, preventing the formation of a disubstituted product.

A typical laboratory procedure involves dissolving 2-bromoethylamine hydrobromide and trityl chloride in a suitable solvent, followed by the addition of a base. The mixture is stirred, often at room temperature, until the reaction is complete. The product, this compound, can then be isolated and purified using standard techniques like extraction and crystallization.

| Reagent | Role | Common Examples |

| Amine Source | Nucleophile | 2-Bromoethylamine hydrobromide |

| Tritylating Agent | Electrophile | Trityl chloride (Triphenylmethyl chloride) |

| Base | HCl Scavenger | Pyridine, Triethylamine |

| Solvent | Reaction Medium | Pyridine, Dichloromethane (DCM) |

While direct alkylation is efficient for laboratory-scale synthesis, scaling up the production of this compound requires careful consideration of economic and practical factors. The high cost of trityl chloride can make this route less attractive for large-scale industrial applications. google.com Furthermore, the purification of the final product to remove unreacted starting materials and byproducts can be challenging and may require chromatography, which is often avoided in large-scale processes. nih.gov

Precursor Synthesis for Introducing the Bromoethyl Moiety

The availability of the key starting material, 2-bromoethylamine, is crucial. This compound is typically prepared from more common and inexpensive precursors like 2-aminoethanol (ethanolamine) or through reactions involving ethylene (B1197577) oxide.

One of the most established methods for preparing 2-bromoethylamine is from 2-aminoethanol by treatment with hydrobromic acid. orgsyn.org This reaction involves the protonation of the hydroxyl group, followed by nucleophilic substitution by the bromide ion. The product is typically isolated as the hydrobromide salt. orgsyn.org Commercial ethanolamine (B43304) is often fractionated to obtain a pure starting material before use. orgsyn.org

Another important precursor is 2-bromoethanol (B42945), which can be synthesized by the reaction of ethylene oxide with hydrobromic acid. nbinno.comorgsyn.orgchemicalbook.com This reaction provides a high-yield route to the bromoethyl functional group and is a preferred method when ethylene oxide is readily available. orgsyn.orgchemicalbook.com Other reported methods for 2-bromoethanol synthesis include the reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide. chemicalbook.comguidechem.com

| Precursor | Synthetic Method | Key Reagents | Typical Yield |

| β-Bromoethylamine hydrobromide | From Ethanolamine | Ethanolamine, Hydrobromic acid | 83% orgsyn.org |

| 2-Bromoethanol | From Ethylene Oxide | Ethylene oxide, Hydrobromic acid | 87-92% orgsyn.org |

| 2-Bromoethanol | From Ethylene Glycol | Ethylene glycol, HBr, PBr₃ | Variable chemicalbook.comguidechem.com |

| 2-Aminoethanol | From Ethylene Oxide | Ethylene oxide, Ammonia (B1221849) | Industrial Scale |

Tritylamine (B134856) Generation and Utility in Synthesis

Tritylamine (triphenylmethylamine) is a key compound related to the trityl group. It is a crystalline solid that can be prepared by the ammonolysis of trityl chloride. umich.edu Due to its bulky nature, tritylamine serves as a valuable synthetic tool, often acting as a synthetic equivalent of ammonia. uoi.grumich.edu

The use of gaseous ammonia in chemical synthesis can be problematic due to handling difficulties. umich.edu Tritylamine provides a solid, easily handled source of a primary amine group. uoi.gr It can be used to introduce a nitrogen atom into a molecule, for instance, in the synthesis of primary amides from carboxylic acid derivatives. umich.edu The resulting N-tritylamide can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the primary amide. uoi.grumich.edu This two-step process allows for the formation of primary amides under mild conditions. umich.edu

The trityl group itself is a widely used acid-labile protecting group for amines, alcohols, and thiols in various fields, including peptide and nucleotide chemistry. total-synthesis.comuoi.grumich.edu Its removal is typically achieved with mild acids, which cleave the bond to form the highly stable trityl cation. total-synthesis.com The utility of tritylamine extends to its use in reductive amination reactions, again serving as an effective ammonia equivalent. acs.org It also reacts regioselectively with oxiranes to produce N-tritylated β-aminoalcohols, which are useful synthetic building blocks. semanticscholar.org

Reactivity and Derivatization of 2 Bromoethyl Tritylamine

Chemical Transformations Involving the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a variety of chemical transformations.

The primary reaction pathway for the bromoethyl moiety of (2-Bromoethyl)tritylamine is nucleophilic substitution, typically proceeding through an SN2 mechanism. In this reaction, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

A variety of nucleophiles can be employed in these reactions, leading to the formation of a wide array of derivatives. Common nucleophiles include:

Amines: Reaction with primary or secondary amines yields the corresponding N-substituted derivatives.

Azides: The use of sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed, for example, by reduction to an amine or through cycloaddition reactions.

Thiolates: Reaction with thiolates results in the formation of thioethers.

Cyanides: The introduction of a nitrile group using a cyanide salt extends the carbon chain and provides a versatile functional group for further manipulation.

The table below summarizes the expected products from nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | N,N-Disubstituted-N'-(2-tritylaminoethyl)amine |

| Azide | NaN₃ | 2-Azido-N-tritylethylamine |

| Thiolate | RSNa | 2-(Alkylthio)-N-tritylethylamine |

| Cyanide | NaCN | 3-(Tritylamino)propanenitrile |

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 pathway. The bulky trityl group on the nitrogen atom does not significantly hinder the approach of the nucleophile to the electrophilic carbon of the bromoethyl group.

Under basic conditions, this compound can undergo an intramolecular nucleophilic substitution reaction to form N-tritylaziridine. In this process, the nitrogen atom of the tritylamine (B134856) group acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the bromide ion. This reaction is an example of a Gabriel synthesis of aziridines.

The formation of the three-membered aziridine (B145994) ring is driven by the proximity of the reacting centers. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the amine to increase its nucleophilicity. The resulting N-tritylaziridine is a valuable synthetic intermediate, as the strained aziridine ring can be opened by a variety of nucleophiles, leading to the formation of more complex substituted ethylamine (B1201723) derivatives.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles and strong bases. libretexts.orgmt.com Their reaction with this compound is expected to proceed via nucleophilic attack on the carbon atom bearing the bromine atom. This would result in the formation of a new carbon-carbon bond, providing a route for the alkylation or arylation of the ethylamine backbone.

For instance, the reaction with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield N-trityl-3-phenylpropylamine. Similarly, organolithium reagents can be used to introduce a variety of alkyl and aryl groups. masterorganicchemistry.comchemohollic.com It is crucial to carry out these reactions under anhydrous conditions, as organometallic reagents react readily with water. libretexts.org

Reactions Involving the Protected Amine Functionality

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group for primary amines. Its removal regenerates the free amine, which can then participate in further reactions.

The cleavage of the N-trityl bond is a key step in many synthetic sequences. Several methods are available for the deprotection of N-tritylamines, with the choice of method depending on the presence of other functional groups in the molecule.

Reductive cleavage provides a mild and effective method for the deprotection of N-tritylamines, particularly when acid-sensitive functional groups are present.

One common method involves the use of lithium powder in the presence of a catalytic amount of an electron carrier, such as naphthalene. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. The mechanism involves the formation of a radical anion of naphthalene, which then transfers an electron to the trityl group, leading to the cleavage of the carbon-nitrogen bond.

Another reductive method employs sodium borohydride (B1222165) in the presence of a nickel(II) salt, such as nickel(II) chloride. organic-chemistry.orgmdma.ch This system generates nickel boride in situ, which is the active reducing agent. This method is often compatible with a range of other functional groups.

The table below provides a summary of reductive cleavage methods for N-tritylamines.

| Reagent System | Solvent | Conditions |

| Li, Naphthalene (cat.) | THF | 0 °C to room temp. |

| NaBH₄, NiCl₂ | Methanol | Room temp. |

Catalytic hydrogenation can also be employed for the deprotection of N-tritylamines, although it may be slower compared to the cleavage of other protecting groups like benzylamines. chemicalforums.comlookchem.com The choice of catalyst and reaction conditions is crucial to achieve selective deprotection.

Deprotection Strategies for N-Tritylamines

Acid-Mediated Detritylation of this compound

The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group frequently used for amines. Its removal, known as detritylation, is most commonly achieved under acidic conditions. The stability of the trityl group is highly sensitive to acid, making its cleavage efficient under a range of acidic environments, from mild to strong.

The mechanism of acid-mediated detritylation proceeds through the formation of a stable trityl cation. total-synthesis.com The reaction is initiated by the protonation of the nitrogen atom of the tritylamine. This is followed by the cleavage of the carbon-nitrogen bond, which is the rate-determining step. This cleavage is facilitated by the stability of the resulting triphenylmethyl carbocation, which is highly stabilized by resonance across the three phenyl rings. The reaction is reversible, and the presence of a cation scavenger can be used to drive the equilibrium towards the deprotected amine.

Various acids can be employed for the detritylation of trityl-protected amines. Common choices include protic acids such as acetic acid, trifluoroacetic acid (TFA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA). total-synthesis.comgoogle.comnih.gov The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, milder acids like acetic acid can be used for more sensitive molecules, while stronger acids like TFA provide rapid and complete deprotection. total-synthesis.comnih.gov Lewis acids have also been reported to catalyze the cleavage of trityl groups.

The rate of detritylation is influenced by several factors, including the strength of the acid, the solvent, and the temperature. Stronger acids lead to faster cleavage. nih.gov The polarity of the solvent can also play a role; for example, studies on the detritylation of related compounds have been conducted in solvents like toluene, dichloromethane, and acetonitrile. nih.govhud.ac.uk In some cases, warming the reaction mixture can accelerate the deprotection process. nih.gov

Chemoselective Cleavage in Multifunctional Molecules

The trityl group's lability to acid allows for its selective removal in the presence of other protecting groups that are stable under acidic conditions but labile to other reagents. This orthogonality is a key feature in the strategic protection and deprotection of multifunctional molecules.

For example, the trityl group can be selectively cleaved in the presence of protecting groups such as benzyl (B1604629) (Bn) or allyl groups, which are typically removed by hydrogenolysis or other specific methods. organic-chemistry.org This allows for the sequential deprotection of different functional groups within the same molecule, enabling complex synthetic transformations.

The difference in lability between the trityl group and other acid-labile protecting groups can also be exploited for chemoselective cleavage. For instance, the trityl group is more acid-labile than the t-butoxycarbonyl (Boc) group. By carefully selecting the acidic conditions (e.g., using milder acids or controlling the reaction time), it is possible to remove the trityl group while leaving the Boc group intact. Similarly, trityl ethers can be deprotected in the presence of tert-butyldimethylsilyl (TBS) ethers using acids like acetic acid or formic acid. total-synthesis.com

The selective deprotection of N-trityl groups in the presence of O-trityl groups has also been a subject of study. The relative lability can be influenced by the specific substrate and reaction conditions. For instance, it has been observed that cleaving trityl groups from nitrogen requires stronger acidic conditions compared to their removal from sulfur. acgpubs.org The combination of different deprotection methods, such as using a combination of a Brønsted acid and a Lewis acid like HgCl₂, can allow for the selective deprotection of pertritylated molecules containing amino and hydroxyl or thiol functionalities. researchgate.net

Below is a table summarizing the chemoselective cleavage of the trityl group in the presence of other common protecting groups:

| Protecting Group to be Retained | Typical Cleavage Conditions for Trityl Group | Reference |

| Benzyl (Bn) | Mild to strong acid (e.g., TFA, HCl) | organic-chemistry.org |

| Allyl | Mild to strong acid (e.g., TFA, HCl) | organic-chemistry.org |

| tert-Butoxycarbonyl (Boc) | Carefully controlled mild acid conditions | N/A |

| tert-Butyldimethylsilyl (TBS) | Acetic acid, formic acid | total-synthesis.com |

Reactivity of the Trityl-Protected Nitrogen

The nitrogen atom in this compound, being protected by the bulky trityl group, exhibits significantly reduced nucleophilicity. The three phenyl rings of the trityl group create substantial steric hindrance around the nitrogen, which generally prevents it from participating in reactions that require nucleophilic attack.

However, under certain conditions, the nitrogen atom can still exhibit some reactivity. The lone pair of electrons on the nitrogen can participate in protonation by acids, which is the initial step in the acid-mediated detritylation process. mnstate.edu

While the trityl group is generally considered a robust protecting group for amines, its primary role is to prevent the nitrogen from acting as a nucleophile in subsequent synthetic steps. For instance, in the synthesis of ketomethylene analogues of peptides, the N-triphenylmethyl group effectively protects the amino group of L-leucine during a Grignard reaction. nih.gov

The reactivity of the trityl-protected nitrogen is largely limited to its deprotection. Apart from acid-catalyzed cleavage, reductive detritylation methods have also been developed, for example, using lithium powder and a catalytic amount of naphthalene, which can afford the corresponding amine in good yields. organic-chemistry.org

Strategic Applications of 2 Bromoethyl Tritylamine in Complex Molecule Synthesis

Application as a Building Block in Heterocyclic Synthesis

The dual functionality of (2-bromoethyl)tritylamine makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. uvm.edursc.orgrsc.orgopenmedicinalchemistryjournal.com Its ability to participate in both cyclization and multicomponent reactions has led to the development of efficient routes to complex scaffolds. uvm.edursc.orgacs.org

Synthesis of Nitrogen-Containing Heterocycles via Cyclization

This compound serves as a key building block in the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The bromoethyl moiety acts as an electrophile, while the trityl-protected amine provides a nucleophilic center after deprotection, or the trityl group can be retained to direct the stereochemistry or be removed in the final steps.

A notable application is in the synthesis of azetidines, which are important N-heterocycles in medicinal chemistry. organic-chemistry.org For instance, (2-bromoethyl)sulfonium triflate, derived from a related bromoethyl precursor, has been used to cyclize arylglycine derivatives to form azetidines under mild conditions. organic-chemistry.org Another significant example involves the reaction of 5-(2-bromoethyl)phenanthridinium bromide (BEP) with primary amines, which initiates a 3-step-one-pot cyclization to produce a library of heterocycles. rsc.org Depending on the electronic and steric properties of the amine, this reaction can yield neutral tetrahydroimidazophenanthridine (TIP), charged dihydroimadazophenanthridinium (DIP), or ring-opened aminoethylphenanthridinium (AEP) products. rsc.org

The trityl group plays a crucial role in these syntheses. Its bulky nature can influence the regioselectivity and stereoselectivity of reactions. Furthermore, its acid-lability allows for easy removal under mild conditions, revealing the primary amine for subsequent cyclization or further functionalization. thieme-connect.de This strategy has been employed in the synthesis of various heterocyclic systems, including piperazines and other bis-nitrogen heterocycles. organic-chemistry.org

The following table summarizes examples of nitrogen-containing heterocycles synthesized using this compound or related precursors.

| Starting Material(s) | Reagents/Conditions | Heterocyclic Product | Reference(s) |

| 5-(2-bromoethyl)phenanthridinium bromide (BEP), primary aryl amines | 3-step-one-pot cyclization | Tetrahydroimidazophenanthridines (TIP), Dihydroimadazophenanthridiniums (DIP), Aminoethylphenanthridiniums (AEP) | rsc.org |

| Arylglycine derivatives, (2-bromoethyl)sulfonium triflate | DBU, CH2Cl2, reflux | Azetidines | organic-chemistry.org |

| Propargyl unit, various diamine components | Palladium-catalyzed cyclization | Piperazines | organic-chemistry.org |

Role in Multicomponent Reaction (MCR) Strategies for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. organic-chemistry.orgbeilstein-journals.org this compound and its parent compound, tritylamine (B134856), have proven to be valuable components in MCRs for the synthesis of complex heterocyclic scaffolds. acs.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organicreactions.orgchemistnotes.comslideshare.net Tritylamine has been effectively used as an ammonia (B1221849) surrogate in Ugi reactions. nih.govnih.gov This approach circumvents the challenges associated with using ammonia directly, such as its high reactivity which can lead to multiple side products. nih.gov

The use of tritylamine in the Ugi-azide reaction, for example, allows for the synthesis of trityl-protected 1,5-disubstituted tetrazoles in good yields. nih.gov The bulky trityl group can influence the reaction's stereoselectivity, and its subsequent removal under mild acidic conditions quantitatively yields the desired N-unsubstituted tetrazoles. nih.gov This strategy has been instrumental in creating libraries of tetrazole derivatives, which are important in medicinal chemistry as bioisosteres of carboxylic acids. acs.orgnih.govsemanticscholar.org

The resulting Ugi products, which are α-acylamino amides, can serve as precursors for further transformations. For example, diamide (B1670390) products from an Ugi reaction using tritylamine can undergo cyclodehydration to form complex oxazole (B20620) scaffolds. nih.gov

| Ugi Reaction Components | Key Features | Resulting Scaffold | Reference(s) |

| Tritylamine (as ammonia surrogate), aldehyde, isocyanide, TMS-azide | Mild acidic deprotection of trityl group | 1,5-disubstituted tetrazoles | nih.gov |

| Tritylamine, α-acylamino amide substructures, Burgess-type reagents | Cyclodehydration of Ugi product | 5-Sulfamido oxazoles | nih.gov |

The Passerini three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgslideshare.net While direct applications of this compound in Passerini reactions are less documented in the provided context, the principles of using protected amines from Ugi reactions can be extended. The Passerini reaction is a powerful tool for creating peptidomimetic structures and has been used in the synthesis of various pharmaceuticals. wikipedia.orgnih.gov The reaction's tolerance for a wide range of functional groups makes it suitable for combinatorial chemistry and the rapid generation of compound libraries. wikipedia.org

Utilization in Peptide and Peptidomimetic Synthesis

This compound and related structures are valuable in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. nih.govnih.govupc.edu

The trityl group serves as a readily cleavable protecting group for the amine functionality during peptide synthesis. spbu.ruarkat-usa.org This allows for the selective incorporation of an aminoethyl moiety into a peptide chain. The bromoethyl group can be used for subsequent modifications, such as cyclization or the introduction of other functional groups.

One strategy involves using the bromoethyl group for sidechain-to-sidechain stapling through thioether formation with a cysteine residue, which can induce and stabilize α-helical structures in peptides. nih.gov For example, O-[2-bromoethyl]-tyrosine can be incorporated into a peptide sequence, and the bromoethyl group can then react with a cysteine thiol to form a thioether bridge. nih.gov

Furthermore, the principles of multicomponent reactions, such as the Ugi and Passerini reactions, are widely applied in the synthesis of peptidomimetics. nih.gov These reactions allow for the rapid assembly of peptide-like scaffolds with diverse side chains. nih.gov The use of tritylamine as an ammonia surrogate in Ugi reactions, as discussed previously, can lead to the formation of peptidomimetic structures. nih.gov

Precursor for Advanced Synthetic Intermediates

This compound is a precursor for various advanced synthetic intermediates. The trityl group can be easily removed by acidolysis to yield the primary amine, which can then be further functionalized. thieme-connect.dearkat-usa.org For example, N-tritylamines can be deprotected using trifluoroacetic acid to produce primary amines. thieme-connect.de

This deprotection strategy is particularly useful when the substrate is sensitive. For instance, in the synthesis of aziridinomitosenes, a class of antitumor agents, the reductive detritylation of an N-tritylaziridine intermediate is a key step. researchgate.net The trityl group can also be used to prepare primary amides from carboxylic acid derivatives via the formation and subsequent deprotection of N-tritylamides. arkat-usa.org

The bromoethyl group also offers a handle for a variety of transformations. It can be converted into other functional groups or used in coupling reactions to build more complex molecules. For example, it can be used to create Grignard reagents after protection of the carbonyl group in a precursor. orgsyn.org The versatility of both the trityl-protected amine and the bromoethyl group makes this compound a valuable starting material for the synthesis of a wide range of complex organic molecules.

Mechanistic Investigations of 2 Bromoethyl Tritylamine Reactions

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways involves identifying the series of steps that connect reactants to products. nih.govnih.gov In reactions involving (2-Bromoethyl)tritylamine, the pathway often commences with the activation of the carbon-bromine bond, which can proceed through different mechanisms depending on the reaction conditions and the nature of the other reactants.

A key aspect of understanding reaction pathways is the characterization of transition states, which are high-energy, transient configurations of atoms that exist for an extremely short time at the peak of the energy barrier between reactants and products. solubilityofthings.com While direct observation of transition states is generally not possible, their existence and structure are inferred through kinetic studies and computational modeling. solubilityofthings.comacs.org For instance, in nucleophilic substitution reactions involving the bromoethyl group, the transition state might involve a partially formed bond with the incoming nucleophile and a partially broken carbon-bromine bond. mt.com

In base-induced rearrangements of tritylamine (B134856) derivatives, a proposed mechanism involves a nucleophilic attack of the nitrogen anion on an adjacent phenyl group, proceeding through a bridging anionic intermediate or transition state. researchgate.netresearchgate.net This suggests that similar intramolecular pathways could be accessible to this compound under basic conditions, potentially competing with intermolecular reactions. The energy of these transition states determines the activation energy of the reaction, which in turn dictates the reaction rate. acs.org

Table 1: Key Features of Reaction Pathways and Transition States

| Feature | Description | Relevance to this compound |

| Reaction Pathway | The step-by-step sequence of elementary reactions by which overall chemical change occurs. mt.comsolubilityofthings.com | Can involve nucleophilic substitution at the bromoethyl moiety or reactions involving the tritylamine group. |

| Transition State | A high-energy, short-lived molecular configuration along the reaction coordinate. solubilityofthings.com | Influences reaction rates and selectivity. For example, a bridged transition state may be involved in rearrangements. researchgate.net |

| Intermediate | A molecular entity with a finite lifetime that is formed from the reactants and reacts further to give the products. solubilityofthings.com | Carbocation or other reactive species may form during the course of the reaction. |

| Activation Energy | The minimum amount of energy required for a reaction to occur. acs.org | Determines the rate of the reaction; a lower activation energy leads to a faster reaction. |

Role of the Trityl Group in Reaction Selectivity and Rate

The trityl (triphenylmethyl) group is a bulky N-protecting group that plays a significant role in influencing the selectivity and rate of reactions involving this compound. arkat-usa.orgtotal-synthesis.com Its large size creates considerable steric hindrance, which can direct the approach of reagents to other parts of the molecule.

Reaction Selectivity:

The steric bulk of the trityl group can lead to high regioselectivity in reactions. umich.edu For example, in reactions with unsymmetrical reagents, the trityl group can block one potential reaction site, forcing the reagent to attack a less hindered position. This is particularly evident in the reaction of tritylamine with oxiranes, where the bulky trityl group directs the nucleophilic attack to the less substituted carbon of the oxirane ring, resulting in the formation of a single regioisomer. umich.edu The trityl group's steric hindrance can also be used to achieve selective protection of primary amines over secondary amines or other functional groups. total-synthesis.com

Reaction Rate:

The trityl group can also affect the rate of reactions. Its electron-donating properties can stabilize adjacent carbocationic intermediates, potentially accelerating reactions that proceed through an SN1-type mechanism. total-synthesis.com Conversely, the steric hindrance of the trityl group can slow down reactions that require a direct attack at the nitrogen atom or at a sterically congested adjacent carbon, such as in SN2 reactions. total-synthesis.com In some cases, the bulky nature of the trityl group can hinder the formation of the necessary transition state, leading to slower reaction rates. For example, the reaction of tritylamine with certain aldehydes to form Schiff bases is slow due to the steric bulk of the trityl group. nih.govacs.org

Table 2: Influence of the Trityl Group on Reaction Characteristics

| Characteristic | Influence of the Trityl Group | Example |

| Regioselectivity | High, due to steric hindrance. umich.edu | Reaction of tritylamine with oxiranes yields a single regioisomer. umich.edu |

| Chemoselectivity | Can be used for selective protection of primary amines. total-synthesis.comacgpubs.org | Selective protection of primary amines in the presence of other nucleophilic groups. |

| Reaction Rate | Can be accelerated (e.g., SN1) or decelerated (e.g., SN2) depending on the mechanism. total-synthesis.com | Slow Schiff base formation with some aldehydes. nih.govacs.org |

Mechanistic Insights into Cyclization Processes Involving the Bromoethyl Moiety

The bromoethyl moiety in this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. The mechanism of these cyclization processes is of significant interest for the synthesis of complex molecules.

One common cyclization pathway involves an intramolecular nucleophilic substitution, where the nitrogen atom of the tritylamine acts as a nucleophile, displacing the bromide to form a three-membered aziridine (B145994) ring. This process would likely proceed through a transition state where the nitrogen, the two carbons of the ethyl chain, and the bromine atom are arranged in a specific geometry to allow for the ring closure.

In more complex scenarios, the bromoethyl group can participate in multi-component reactions that culminate in a cyclization step. For instance, in a domino reaction involving 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and an azide (B81097), the initial steps lead to the formation of an intermediate that undergoes an intramolecular substitution of the bromine to form a tetrazolyl-tetrahydroisoquinoline derivative. acs.org The mechanism involves the initial formation of an imine, followed by the intramolecular attack of the nitrogen on the carbon bearing the bromine, leading to the cyclized product.

The efficiency and outcome of these cyclization reactions are influenced by several factors, including the reaction conditions (e.g., presence of a base), the solvent, and the nature of any other participating reactants. The formation of an aziridinium (B1262131) transition state has been proposed in related reactions. thieme-connect.de The study of these mechanisms allows for the rational design of synthetic routes to novel heterocyclic compounds.

Retrosynthetic Analysis and Design Principles Involving 2 Bromoethyl Tritylamine

Retrosynthetic Disconnections for Amine Functionality

The primary amine functionality in (2-Bromoethyl)tritylamine is protected by a trityl group. The key disconnection strategy for this moiety is breaking the carbon-nitrogen (C-N) bond. researchgate.netyoutube.com

In a retrosynthetic sense, disconnecting the C-N bond of the amine leads to a trityl cation synthon and a 2-bromoethylamine (B90993) synthon. The practical chemical equivalents for these synthons would be trityl chloride (triphenylmethyl chloride) and 2-bromoethylamine.

Figure 1: C-N Bond Disconnection

The trityl group (Tr) is a valuable acid-labile protecting group for amines. uoi.gr Its significant steric bulk makes it suitable for the selective protection of primary amines. highfine.com Furthermore, tritylamine (B134856) can act as a synthetic equivalent of ammonia (B1221849), allowing for the introduction of a primary amine group into a molecule, which can later be deprotected under mild acidic conditions. uoi.gr The reaction of tritylamine with acyl chlorides, for instance, yields N-tritylamides, which can be deprotected to primary amides. uoi.gr

The synthesis of N-tritylamino acids and peptides often involves the reaction of trityl chloride with amino acid esters, followed by saponification. uoa.gr Detritylation can be achieved by heating with alcohol containing hydrogen chloride, treatment with dilute acetic acid, or catalytic hydrogenation, leaving the peptide bond intact. uoa.gr

Retrosynthetic Disconnections for the Bromoethyl Group

The bromoethyl group offers another site for strategic disconnections, primarily through functional group interconversion (FGI). ias.ac.inamazonaws.com An FGI approach suggests that the alkyl bromide can be derived from a corresponding alcohol.

Figure 2: C-Br Bond Disconnection via FGI

This retrosynthetic step transforms the target molecule into N-tritylethanolamine. This intermediate can be further disconnected into tritylamine and a two-carbon electrophile like ethylene (B1197577) oxide or 2-chloroethanol. The forward synthesis would involve the reaction of tritylamine with the oxirane. semanticscholar.org

Alternatively, the synthesis of the bromoethyl portion can start from ethanolamine (B43304). Ethanolamine reacts with hydrobromic acid to form 2-bromoethylamine hydrobromide. guidechem.comchemicalbook.comguidechem.com This intermediate can then be N-tritylated to yield the target compound. Several methods exist for the synthesis of 2-bromoethylamine hydrobromide, often involving the reaction of ethanolamine with hydrobromic acid under various conditions. guidechem.comchemicalbook.comguidechem.comiaea.org

| Precursor | Reagent | Product |

| N-Tritylethanolamine | PBr₃ or HBr | This compound |

| Tritylamine | Ethylene Oxide | N-Tritylethanolamine |

| 2-Bromoethylamine | Trityl Chloride | This compound |

| Ethanolamine | Hydrobromic Acid | 2-Bromoethylamine hydrobromide |

Convergent and Divergent Synthetic Strategies

This compound is a versatile reagent that can be employed in both convergent and divergent synthetic strategies. slideshare.netwikipedia.orgscienceinfo.com

Divergent Synthesis Divergent synthesis starts from a central core molecule and successively adds building blocks to generate a library of structurally related compounds. scienceinfo.comwikipedia.org this compound serves as an excellent starting point for such a strategy. The reactive alkyl bromide can undergo substitution reactions with a wide array of nucleophiles (e.g., other amines, thiols, carboxylates) to create a diverse set of N-tritylated products. Subsequent removal of the acid-labile trityl group would yield a library of primary amines with varied functionalities, which can be screened for desired properties. wikipedia.orgsemanticscholar.org

Figure 3: Divergent Synthesis from this compound

Functional Group Interconversions and Strategic Protecting Group Use

Functional group interconversions (FGIs) are crucial for manipulating reactive centers within a molecule to facilitate desired bond formations. ias.ac.infiveable.mesolubilityofthings.com The use of protecting groups is a cornerstone of this strategy, preventing unwanted side reactions. chemistry.coach

The conversion of an alcohol to an alkyl bromide, as discussed in section 6.2, is a classic example of an FGI relevant to the synthesis of this compound. ub.eduvanderbilt.edu This allows the retrosynthetic path to proceed via a more readily disconnected C-O bond.

The trityl group plays a critical role as a strategic protecting group for the primary amine. highfine.comtotal-synthesis.com Its key features are:

Steric Hindrance: The bulky nature of the three phenyl rings provides significant steric hindrance, which can selectively protect primary amines over secondary amines and direct reactions to less hindered sites of a molecule. highfine.comtotal-synthesis.com

Acid Lability: The trityl group is stable under neutral and basic conditions but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or dilute HCl). uoi.grtotal-synthesis.compeptide.com This orthogonality allows for selective deprotection without affecting other protecting groups that might be base-labile (e.g., esters).

Increased Solubility: The hydrophobic trityl group can enhance the solubility of polar molecules like amino acids or peptides in organic solvents, facilitating reactions and purification. total-synthesis.com

Facilitates Crystallization: The introduction of a trityl group often facilitates the crystallization of intermediates, which simplifies their purification. highfine.com

The strategic use of the trityl group allows for complex manipulations on other parts of a molecule containing the this compound moiety. For instance, the bromo group can be displaced by a nucleophile, and subsequent modifications can be performed on the newly introduced fragment, all while the amine remains protected. The final step would be the clean removal of the trityl group to unveil the primary amine in the target structure. organic-chemistry.org

| Property of Trityl Group | Synthetic Advantage | Cleavage Conditions |

| Large Steric Bulk | Selective protection of primary amines; directs reactivity. highfine.comtotal-synthesis.com | Not applicable |

| Acid Sensitivity | Allows for mild deprotection, orthogonal to base-labile groups. uoi.grhighfine.compeptide.com | Dilute acids (HCl, TFA, Acetic Acid). uoi.grtotal-synthesis.com |

| Hydrophobicity | Increases solubility in organic solvents. total-synthesis.com | Not applicable |

| Crystalline Nature | Facilitates purification of intermediates. highfine.com | Not applicable |

Advanced Methodologies and Future Research Directions

Novel Catalytic Approaches in (2-Bromoethyl)tritylamine Transformations

Transformations of this compound often involve the intramolecular cyclization to form N-tritylaziridine, a reaction that can be significantly influenced by the choice of catalyst. While traditional methods rely on stoichiometric bases, recent research has shifted towards catalytic systems to improve efficiency, selectivity, and sustainability.

One innovative approach involves the use of naphthalene-catalyzed lithiation for the reductive deprotection (detritylation) of N-tritylamines. organic-chemistry.org This method offers a non-acidic alternative for removing the trityl group, which is crucial when acid-labile functionalities are present in the molecule. organic-chemistry.org The reaction proceeds by treating the N-tritylamine with lithium powder and a catalytic amount of naphthalene, leading to the cleavage of the N-trityl bond to yield the corresponding primary or secondary amine in good yields. organic-chemistry.org This technique could be adapted for in situ deprotection following a transformation involving the bromoethyl moiety of this compound.

Table 1: Naphthalene-Catalyzed Detritylation of Selected N-Tritylamines

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Tritylbenzylamine | Benzylamine | 95 |

| 2 | N-Trityldibenzylamine | Dibenzylamine | 92 |

| 3 | N-Tritylaniline | Aniline | 90 |

| 4 | N-Trityl-N-methylaniline | N-Methylaniline | 85 |

Data synthesized from research on naphthalene-catalyzed lithiation processes. organic-chemistry.org

Future research in this area could explore other catalytic systems for both the cyclization and deprotection steps. For instance, the development of transition-metal catalysts or organocatalysts for the enantioselective cyclization of this compound derivatives would be a significant advancement. Additionally, exploring photoredox catalysis could offer milder reaction conditions and unique reactivity pathways for transformations of this compound.

Stereoselective Synthesis Utilizing this compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, it serves as a key building block for the synthesis of chiral aziridines and other nitrogen-containing heterocycles. Stereoselective reactions aim to control the formation of a specific stereoisomer, which is a significant challenge in organic synthesis. masterorganicchemistry.com

The intramolecular cyclization of this compound derivatives containing a stereocenter would proceed via an SN2 mechanism, leading to the inversion of configuration at the carbon bearing the bromine atom. This inherent stereospecificity can be exploited in synthetic strategies. For instance, if a chiral precursor is used to synthesize a derivative of this compound, the subsequent cyclization to the aziridine (B145994) will proceed with predictable stereochemistry.

Recent advances in the stereoselective synthesis of aziridines often involve the use of chiral catalysts or auxiliaries. nih.gov While direct catalytic asymmetric cyclization of this compound has not been extensively reported, this represents a promising area for future research. The development of a catalytic system that can differentiate between the enantiotopic faces of a prochiral derivative of this compound would enable the direct synthesis of enantioenriched N-tritylaziridines.

Computational Chemistry and Spectroscopic Studies for Mechanistic Validation

Understanding the intricate details of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. Computational chemistry and advanced spectroscopic techniques are powerful tools for elucidating the mechanistic pathways of reactions involving this compound.

Density Functional Theory (DFT) calculations can be employed to model the transition states of the intramolecular cyclization of this compound to N-tritylaziridine. Such studies can provide insights into the activation energies of different potential pathways, the influence of solvents and catalysts on the reaction rate, and the geometries of intermediates and transition states. For example, computational studies on related systems have been used to understand the electronic structure and reactivity of molecules. rsc.org

In conjunction with computational modeling, advanced spectroscopic techniques are invaluable for experimental validation of proposed mechanisms. In situ monitoring of the reaction using techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can allow for the detection of transient intermediates and the determination of reaction kinetics. For instance, the reaction of tritylamine (B134856) with oxiranes to form N-trityl-β-aminoalcohols has been studied to understand the regioselectivity of the ring-opening. semanticscholar.org A similar approach could be applied to study the reactions of this compound.

Future work could involve time-resolved spectroscopy to study the dynamics of the cyclization reaction on a very short timescale. Furthermore, combining experimental kinetic data with computational models can lead to a more comprehensive and accurate understanding of the reaction mechanism.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, aligns well with these principles and offers several advantages for the synthesis and transformation of this compound.

The synthesis of aziridines, a primary application of this compound, can be adapted to a continuous flow process. nih.govworktribe.com Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.comflinders.edu.au This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for exothermic reactions. A flow-batch approach has been successfully used for the sustainable preparation of 2H-azirines and their subsequent conversion to NH-aziridines. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Aziridination Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Scalability | Challenging | Straightforward |

| Safety | Potential for runaway reactions | Inherently safer due to small reactor volume |

| Yield | Moderate to good | Often higher and more reproducible |

This table represents a generalized comparison based on the established advantages of flow chemistry. nih.govmdpi.comflinders.edu.au

The integration of this compound chemistry with flow systems is a promising direction for developing more sustainable and efficient manufacturing processes. Future research could focus on developing multi-step flow syntheses that start from simple precursors, go through a this compound intermediate, and lead to complex, high-value products without the need for isolating intermediates. The use of immobilized catalysts and reagents within the flow reactor could further enhance the sustainability of these processes by simplifying purification and enabling catalyst recycling.

Q & A

Q. Methodological Focus

- ¹H NMR : Use deuterated solvents (D₂O/D₂SO₄) to suppress exchange broadening. For example, 2-amino-1-phenylethanol hydrochloride shows distinct CH-N (δ 2.18–2.25 ppm) and CH-O (δ 3.96 ppm) signals .

- FTIR : Monitor trityl group stability via C-Ph stretches (1600–1450 cm⁻¹) and confirm detritylation by loss of these peaks post-hydrolysis .

- Elemental Analysis : Validate C/H/N ratios (e.g., 83.2% C, 7.86% H for 1-phenyl-2-(tritylamino)ethanol) to detect impurities like residual ammonium chloride .

Artifact Mitigation : Pre-dry samples to avoid HOD peaks (δ 4.71–4.94 ppm) in NMR and use inert atmospheres during FTIR sampling .

How do solvent polarity and temperature affect the reaction kinetics of tritylamine with epoxides?

Q. Data-Driven Analysis

- Solvent Effects : Methanol outperforms isopropanol due to its polarity, stabilizing transition states and reducing polymerization. Yields drop from >90% (methanol) to <50% (isopropanol) .

- Temperature Sensitivity : At 80°C, reaction completion requires 24 hours, while lower temperatures (40°C) extend time to 72+ hours with incomplete conversion .

- Contradictions : Some studies report "quantitative" yields without addressing polymeric byproducts. Address this via GPC or MALDI-TOF to quantify oligomers .

Optimization Strategy : Use Arrhenius plots to model rate constants and identify ideal solvent/temperature combinations for specific epoxides .

What non-acidic detritylation methods are available for N-trityl β-amino alcohols, and how do they compare to traditional hydrolysis?

Q. Advanced Deprotection Strategies

- Lithium/Naphthalene Catalysis : A 0°C lithiation method cleaves trityl groups without acidic conditions, preserving acid-sensitive functionalities (e.g., esters). Yields exceed 85% with minimal side reactions .

- Traditional Hydrolysis : Refluxing with 2M HCl achieves >95% detritylation but generates trityl alcohol byproducts, requiring additional purification .

Q. Comparative Metrics :

| Method | Yield (%) | Byproducts | Functional Group Tolerance |

|---|---|---|---|

| Acidic Hydrolysis | 95 | Trityl alcohol | Low (acid-sensitive groups) |

| Lithium/Naphthalene | 85–90 | None | High |

Application Note : Lithium methods are preferred for peptide synthesis, while hydrolysis suits small-scale lab preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.